N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide
Description
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a methoxy group and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-20(12-14-5-7-15(18)8-6-14)11-9-19-17(22)21-10-3-4-16(13-21)23-2/h5-8,16H,3-4,9-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNCVUYLTUVRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)N1CCCC(C1)OC)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The methoxy group is introduced through a methylation reaction, while the carboxamide group is formed via an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound’s unique properties make it valuable in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The precise molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide can be compared with similar compounds, such as other piperidine derivatives or fluorinated amines. Its unique combination of functional groups provides distinct reactivity and properties, making it a valuable tool in research and industry. Similar compounds include:
- N-[2-[(4-chlorophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide
- N-[2-[(4-bromophenyl)methyl-methylamino]ethyl]-3-methoxypiperidine-1-carboxamide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
